molecular formula C17H16BrIN2O2 B6105029 5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide

5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide

Cat. No. B6105029
M. Wt: 487.1 g/mol
InChI Key: GLYWAGRMBNUICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BIBX1382BS and has been found to have unique properties that make it useful in various fields of research.

Mechanism of Action

The mechanism of action of BIBX1382BS involves its inhibition of EGFR. EGFR is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. Inhibition of EGFR by BIBX1382BS leads to the inhibition of downstream signaling pathways, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BIBX1382BS has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR, which leads to the inhibition of downstream signaling pathways. BIBX1382BS has also been found to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BIBX1382BS in lab experiments is its specificity for EGFR. This allows for the selective inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one limitation of using BIBX1382BS is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BIBX1382BS. One direction is the development of more potent and selective inhibitors of EGFR. Another direction is the study of the effects of BIBX1382BS on other signaling pathways and its potential use in the treatment of other diseases. Additionally, the development of new methods for the synthesis of BIBX1382BS may lead to the discovery of new compounds with similar properties.

Synthesis Methods

The synthesis method for BIBX1382BS involves several steps. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(butyrylamino)aniline in the presence of a base to form the desired product, 5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide.

Scientific Research Applications

BIBX1382BS has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have inhibitory effects on epidermal growth factor receptor (EGFR) and has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIBX1382BS has also been studied for its potential use in the treatment of other diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrIN2O2/c1-2-4-16(22)20-12-5-3-6-13(10-12)21-17(23)14-9-11(18)7-8-15(14)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYWAGRMBNUICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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